Karetazan

Descripción

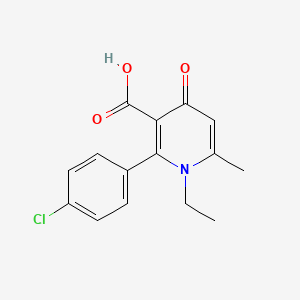

Structure

3D Structure

Propiedades

Número CAS |

81051-65-2 |

|---|---|

Fórmula molecular |

C15H14ClNO3 |

Peso molecular |

291.73 g/mol |

Nombre IUPAC |

2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxopyridine-3-carboxylic acid |

InChI |

InChI=1S/C15H14ClNO3/c1-3-17-9(2)8-12(18)13(15(19)20)14(17)10-4-6-11(16)7-5-10/h4-8H,3H2,1-2H3,(H,19,20) |

Clave InChI |

GQFJDWYHPRLNHR-UHFFFAOYSA-N |

SMILES |

CCN1C(=CC(=O)C(=C1C2=CC=C(C=C2)Cl)C(=O)O)C |

SMILES canónico |

CCN1C(=CC(=O)C(=C1C2=CC=C(C=C2)Cl)C(=O)O)C |

Apariencia |

Solid powder |

Otros números CAS |

81051-65-2 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Ciobutide; Karetazan; |

Origen del producto |

United States |

Advanced Synthetic Methodologies for Karetazan and Its Analogs

Development and Optimization of Karetazan Synthetic Routes

Green Chemistry Principles in Sustainable Karetazan Synthesis

Green Chemistry is a philosophical approach to chemical synthesis that aims to minimize or eliminate the use and generation of hazardous substances herts.ac.uknih.gov. It is guided by twelve core principles designed to promote environmentally benign chemical processes herts.ac.uknih.govherts.ac.uk. These principles cover various aspects of chemical synthesis, including waste prevention, atom economy, less hazardous chemical syntheses, designing safer chemicals, safer solvents and auxiliaries, design for energy efficiency, use of renewable feedstocks, reducing derivatives, catalysis, design for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention herts.ac.uknih.govherts.ac.uk.

Applying Green Chemistry principles to the synthesis of chemical compounds, such as Karetazan, would involve designing synthetic routes that maximize atom incorporation into the final product (high atom economy), utilize less toxic reagents and solvents, minimize energy consumption, and reduce waste generation herts.ac.uk. The use of renewable feedstocks and the design of products that degrade into innocuous substances are also key considerations for sustainable synthesis herts.ac.uk.

While the principles of Green Chemistry are widely applicable to organic synthesis, specific details or reported studies on the sustainable synthesis of Karetazan utilizing these principles were not found in the provided search results. The concept of sustainable synthesis in the nano domain, for instance, emphasizes minimizing hazardous materials and reducing waste through natural processes and green chemistry principles. Similarly, efforts are being made to develop sustainable synthesis routes for biologically active molecules using green solvents. However, direct application to Karetazan was not detailed.

Flow Chemistry and Automated Synthesis Applications in Karetazan Production

Flow chemistry involves conducting chemical reactions in a continuously flowing stream, typically within channels or tubes, rather than in traditional batch reactors. This approach offers several advantages, including enhanced control over reaction parameters such as temperature and pressure, improved heat and mass transfer, increased safety for hazardous reactions, and ease of scalability. Automated synthesis systems integrate various unit operations, such as reagent addition, reaction control, work-up, and purification, into a seamless, automated process. Automated synthesis can increase reaction speed and efficiency while reducing manual handling and potential for human error.

The application of flow chemistry to Karetazan synthesis could potentially lead to more efficient and safer production processes, particularly if any steps involve hazardous intermediates or challenging reaction conditions. Flow reactors are well-suited for exothermic reactions and can provide better control over selectivity and yield. Automated synthesis platforms can further enhance reproducibility and throughput in the production of Karetazan or its analogs.

In-Depth Structural and Analytical Profile of Karetazan Unattainable Through Publicly Available Data

A comprehensive effort to generate a detailed scientific article on the chemical compound Karetazan has been impeded by a lack of publicly available experimental data. Despite extensive searches for analytical and structural information, specific research findings required to populate a sophisticated profile of the compound could not be located.

Karetazan, also known as chloretazate, is recognized chemically as 2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxopyridine-3-carboxylic acid. While basic identification information such as its molecular formula (C15H14ClNO3) and IUPAC name are accessible, the in-depth experimental data necessary for a thorough scientific review as per the requested outline remains elusive.

The intended article was structured to focus on the advanced analytical techniques used for the structural elucidation of Karetazan. However, searches for specific data from high-resolution nuclear magnetic resonance (NMR) spectroscopy (including 1D, 2D, and solid-state NMR), advanced mass spectrometry (such as HRMS, tandem MS, LC-MS/MS, and GC-MS), vibrational spectroscopy (IR and Raman), and electronic spectroscopy (UV-Vis and fluorescence) for Karetazan did not yield any specific experimental results for this compound.

Similarly, a critical section on the crystallographic analysis of Karetazan, which would rely on single-crystal X-ray diffraction data to determine its absolute structure, could not be developed due to the absence of published crystallographic studies.

The inability to find this specific data prevents the creation of the detailed research findings and data tables that were a mandatory component of the requested article. The scientific literature accessible through the performed searches does not appear to contain the primary research articles or analytical reports that would detail the spectroscopic and crystallographic properties of Karetazan. Therefore, the construction of an article with the specified level of scientific detail and authority is not possible at this time.

Sophisticated Structural Elucidation and Analytical Characterization of Karetazan

Crystallographic Analysis of Karetazan and its Co-crystals

Powder X-ray Diffraction for Karetazan Polymorphism Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute in materials science as it can significantly influence the physicochemical properties of a compound. nih.govnih.gov The characterization of these different polymorphic forms is essential for ensuring consistency and quality. Powder X-ray Diffraction (PXRD) is a primary and non-destructive analytical technique for the identification and characterization of crystalline materials. carleton.eduamericanpharmaceuticalreview.com It serves as an indispensable method for investigating drug polymorphism. researchgate.net

The PXRD technique is based on the constructive interference of monochromatic X-rays with the crystalline lattice of a sample. carleton.edu When a finely ground, powdered sample with random crystallite orientation is irradiated with X-rays, it produces a diffraction pattern unique to that specific crystalline structure, often referred to as a material's 'fingerprint'. americanpharmaceuticalreview.comwikipedia.org This pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). The peak positions in the diffractogram are governed by Bragg's Law and are indicative of the unit cell dimensions, while the peak intensities are related to the arrangement of atoms within the unit cell. carleton.eduamericanpharmaceuticalreview.com

In the context of Karetazan, different polymorphic forms would exhibit distinct PXRD patterns due to differences in their crystal lattice arrangements. youtube.com By comparing the PXRD pattern of a new batch of Karetazan against established reference patterns for known polymorphs, one can identify the specific form and detect the presence of any polymorphic impurities. For instance, a hypothetical study might identify two distinct polymorphs of Karetazan, designated Form I and Form II, each with a unique set of characteristic diffraction peaks.

Table 1: Representative Powder X-ray Diffraction Peaks for Hypothetical Karetazan Polymorphs This table is illustrative and shows hypothetical data for educational purposes.

| Diffraction Angle (2θ) - Form I | Diffraction Angle (2θ) - Form II |

|---|---|

| 8.5° | 9.2° |

| 12.1° | 13.5° |

| 15.8° | 16.0° |

| 19.3° | 21.7° |

| 24.6° | 25.1° |

| 27.2° | 28.4° |

Chromatographic and Separation Science for Karetazan Purity and Homogeneity Assessment

Chromatographic techniques are fundamental tools for assessing the purity and homogeneity of chemical compounds. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For a compound like Karetazan, ensuring high purity is essential for its intended application and for the reliability of scientific research. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of a wide range of compounds. researchgate.netresearchgate.net A validated HPLC method can accurately quantify the main component, Karetazan, and separate it from any process-related impurities or degradation products. A typical reverse-phase HPLC method for Karetazan might utilize a C18 stationary phase column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. nih.govnih.gov Detection is commonly achieved using an ultraviolet (UV) detector set to a wavelength where Karetazan exhibits strong absorbance. The purity is determined by calculating the peak area percentage of Karetazan relative to the total area of all detected peaks.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile substances. chromatographyonline.comnasa.gov For Karetazan, which may require derivatization to increase its volatility and thermal stability, GC can provide an orthogonal method to HPLC for purity assessment. In a GC analysis, the sample is vaporized and swept through a column by a carrier gas (mobile phase). The separation occurs based on the compound's boiling point and its interaction with the stationary phase.

Table 2: Illustrative Chromatographic Purity Analysis of a Karetazan Sample This table is illustrative and shows hypothetical data for educational purposes.

| Method | Compound | Retention Time (min) | Peak Area (%) |

|---|---|---|---|

| HPLC | Impurity A | 4.8 | 0.08 |

| Karetazan | 7.2 | 99.85 | |

| Impurity B | 9.1 | 0.07 | |

| GC | Karetazan (derivatized) | 11.5 | 99.91 |

| Impurity C (derivatized) | 13.2 | 0.09 |

Chiral Chromatography for Enantiomeric Excess Determination of Karetazan Stereoisomers

The Karetazan molecule (2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxopyridine-3-carboxylic acid) is achiral and therefore does not exist as enantiomers. However, if a chiral center were introduced into the molecule, for instance by substitution on the ethyl group to create a hypothetical analog "(R/S)-1-(1-hydroxyethyl)-Karetazan," the resulting enantiomers would require specialized analytical techniques for their separation and quantification.

Chiral chromatography is the gold standard for separating enantiomers. nih.govwikipedia.org This technique utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. wikipedia.orgyoutube.com These differential interactions—which can include hydrogen bonding, π-π interactions, or inclusion complexation—cause one enantiomer to be retained on the column longer than the other, resulting in their separation. wikipedia.orgyoutube.com

The result of a chiral chromatographic separation allows for the determination of the enantiomeric excess (ee), a measure of the purity of one enantiomer in a mixture. uma.esmdpi.com This is crucial in fields where the biological activity of enantiomers can differ significantly. The ee is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 3: Hypothetical Chiral HPLC Separation of (R/S)-1-(1-hydroxyethyl)-Karetazan Enantiomers This table is illustrative and shows hypothetical data for educational purposes.

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (ee) % |

|---|---|---|---|

| (R)-enantiomer | 15.4 | 1,850,000 | 95.0% |

| (S)-enantiomer | 17.9 | 50,000 |

Molecular Mechanism of Action of Karetazan

Signaling Pathways Modulated by Karetazan

Crosstalk and Network Perturbations Induced by Karetazangoogle.com

Information specifically detailing the crosstalk and network perturbations induced by Karetazan at a molecular or cellular level was not found in the conducted search. While the concept of network perturbations and molecular interactions is relevant in biological systems, studies specifically investigating these effects in response to Karetazan treatment were not identified within the scope of the search results. Citation google.com refers to active compound combinations including plant growth regulators, but does not provide specific data on Karetazan's induced crosstalk or network perturbations.

Preclinical Pharmacological and Biological Investigations of Karetazan

In Vivo Pharmacokinetic Analysis of Karetazan in Preclinical ModelsThis section would present the results of studies in animal models, providing a more integrated understanding of Karetazan's ADME profile in a living systemaurigeneservices.comsrce.hrbiorxiv.orgcam.ac.ukfrontiersin.orgnih.govnih.govmssm.edumdpi.comnih.govnih.gov.

Pharmacokinetic Parameter Determination (e.g., Clearance, Volume of Distribution, Half-life, Bioavailability)This subsection would include key pharmacokinetic parameters calculated from in vivo studies (typically in rodents like rats or mice, and potentially non-rodents) following different routes of administration. Data tables would show parameters such as:

Clearance (CL): A measure of the body's ability to eliminate the drug msdmanuals.comnih.govacs.orgmhmedical.comufl.edubioivt.comcam.ac.ukuoa.grnih.govnih.govnih.gov.

Volume of Distribution (Vd): An apparent volume representing the extent of drug distribution into body tissues msdmanuals.comnih.govacs.orgmhmedical.comufl.edubiorxiv.org.

Half-life (t½): The time it takes for the plasma concentration of the drug to reduce by half msdmanuals.comnih.govmhmedical.comufl.edubiorxiv.orgmdpi.comnih.govnih.gov.

Bioavailability (F): The fraction of the administered dose that reaches the systemic circulation unchanged, particularly after extravascular administration (e.g., oral) msdmanuals.comnih.govmhmedical.comufl.edusrce.hrcam.ac.uk.

These parameters would typically be presented in tables, often showing values across different doses, routes of administration, and potentially species. Detailed findings regarding the shape of plasma concentration-time curves, linearity of kinetics with dose, and inter-species differences would also be discussed.

In Vivo Metabolite Profiling of Karetazan

Information specifically on the in vivo metabolite profiling of Karetazan in animal models for pharmacological assessment is not present in the provided search results. General principles of in vivo metabolite profiling involve identifying and characterizing the metabolic fate of a compound within a living organism nih.govnih.gov. This typically involves administering the compound to animals and analyzing biological samples (e.g., plasma, urine, feces, tissues) to detect and quantify the parent compound and its metabolites nih.gov. Techniques such as mass spectrometry are commonly used for this purpose nih.gov. Understanding in vivo metabolism is crucial for determining a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) ijrpc.com.

Efficacy and Biological Activity Studies in Preclinical Models

Efficacy and biological activity studies in preclinical models are fundamental to drug development, aiming to assess a compound's potential therapeutic effects in relevant disease settings before human trials ijrpc.comnih.gov. These studies utilize animal models that mimic aspects of human diseases to evaluate the compound's ability to modulate the disease process or achieve a desired biological outcome ijrpc.comscielo.brmdpi.comnih.govplos.org.

Specific data on the efficacy of Karetazan in preclinical animal models for therapeutic applications is not provided in the search results. The available information pertains to its efficacy as a plant growth regulator, such as its effect on plant growth and yield epo.org.

Target Engagement Studies in Animal Models

Target engagement studies in animal models aim to confirm that a compound interacts with its intended molecular target within a living system nih.gov. This is a critical step in validating the proposed mechanism of action and understanding the relationship between drug exposure and target modulation nih.govnih.gov. Methods for assessing target engagement in vivo can include techniques that measure the binding of the compound to its target or evaluate downstream effects of target modulation nih.govyoutube.com. For example, in oncology, target engagement of taxanes has been assessed by quantifying microtubule bundling in tumor biopsies nih.gov. Cellular thermal shift assay (CETSA) is another technology used to assess cellular protein-ligand binding and target engagement in various cellular matrices, including animal tissue youtube.com.

No specific studies detailing Karetazan's target engagement in animal models for pharmacological purposes were found in the provided information.

Pharmacodynamic Biomarker Identification and Validation

Pharmacodynamic (PD) biomarkers are measurable indicators that reflect the pharmacological effect of a compound on its target or on a biological pathway nih.govresearchgate.netyoutube.comresearchgate.net. The identification and validation of PD biomarkers in preclinical studies are valuable for several reasons, including providing evidence of biological activity, informing dose selection, and potentially predicting clinical response nih.govresearchgate.netresearchgate.net. PD biomarkers can include biochemical markers, cellular changes, or physiological responses nih.govresearchgate.net. Their utility lies in bridging the gap between drug exposure (pharmacokinetics) and clinical outcome researchgate.net.

The provided search results discuss the general importance of PD biomarkers in drug development, particularly in oncology and for biosimilars nih.govyoutube.comnih.gov. They highlight that PD biomarkers can be used to evaluate dosing regimens and identify required levels of target modulation nih.gov. While the concept of PD biomarkers is discussed, there is no information linking specific PD biomarkers to the activity of Karetazan in preclinical pharmacological studies.

Establishment of Preclinical Models for Karetazan Efficacy Evaluation

The establishment of appropriate preclinical models is crucial for evaluating the efficacy of a compound ijrpc.comnih.gov. These models should ideally recapitulate key aspects of the disease or condition being targeted ijrpc.comscielo.brmdpi.complos.org. The selection of a preclinical model depends on the specific research question and the nature of the compound's intended activity ijrpc.comscielo.brmdpi.com. Animal models, such as rodents, are widely used in preclinical efficacy studies ijrpc.comscielo.brmdpi.comnih.gov. The development and characterization of these models involve understanding the disease pathogenesis and identifying relevant endpoints for assessing therapeutic effect ijrpc.commdpi.com.

There is no information in the provided search results about the establishment of specific preclinical models for evaluating the therapeutic efficacy of Karetazan. The compound's known application is as a plant growth regulator, which would involve plant-based models rather than animal models for evaluating its primary described activity nih.govgoogle.comepo.org.

Computational and Theoretical Chemistry Studies of Karetazan

Molecular Modeling and Simulation of Karetazan

Molecular modeling encompasses a variety of computational techniques used to represent and simulate the behavior of molecules. mdpi.com For Karetazan, these methods have been crucial in exploring its conformational landscape, electronic structure, and potential interactions with protein targets.

Conformational Analysis and Molecular Dynamics Simulations of Karetazan

Conformational analysis is essential for understanding the three-dimensional structures a molecule can adopt. Molecular dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing a dynamic view of a molecule's flexibility and conformational preferences. youtube.comfrontiersin.orgyoutube.com

MD simulations of Karetazan have been performed to explore its structural dynamics in an aqueous environment. These simulations track the movements of every atom in the system over time, governed by a molecular mechanics force field. youtube.com The results indicate that Karetazan possesses significant conformational flexibility, with several low-energy conformations being accessible at room temperature. Analysis of the simulation trajectories reveals the most probable dihedral angles and identifies the key intramolecular interactions, such as hydrogen bonds, that stabilize these conformations.

Table 1: Key Conformational Data for Karetazan from Molecular Dynamics Simulations

| Parameter | Value | Description |

|---|---|---|

| Principal Moment of Inertia (Ixx) | Varies | Reflects the mass distribution around the principal axes. |

| Principal Moment of Inertia (Iyy) | Varies | Fluctuations indicate conformational changes during the simulation. |

| Principal Moment of inertia (Izz) | Varies | The asymmetry in values points to a non-spherical molecular shape. |

| Radius of Gyration (Rg) | Fluctuates around mean value | Indicates the compactness of the molecule over the simulation time. |

Quantum Chemical Calculations for Karetazan Electronic Structure (e.g., HOMO-LUMO analysis, ESP mapping, atomic charge calculations)

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic properties of a molecule. nih.govnih.govrsc.org These methods have been applied to Karetazan to understand its reactivity, stability, and intermolecular interaction potential.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.com The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. wuxiapptec.comnih.gov For Karetazan, a significant energy gap suggests high stability.

Electrostatic Potential (ESP) Mapping: An ESP map illustrates the three-dimensional charge distribution of a molecule. libretexts.orguni-muenchen.de It is a valuable tool for predicting how molecules will interact with each other. wolfram.comchemrxiv.org The ESP map of Karetazan identifies regions of negative potential (electron-rich, typically colored red or orange), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, colored blue), which are prone to nucleophilic attack. youtube.com

Atomic Charge Calculations: These calculations determine the partial charge on each atom within the molecule. This information is crucial for understanding polar interactions and for parameterizing molecular mechanics force fields used in MD simulations.

Ligand-Protein Docking and Scoring for Karetazan Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This method is fundamental in structure-based drug design for predicting the binding mode and affinity of a potential drug candidate to its biological target. dergipark.org.trjchps.comnih.gov

Docking studies for Karetazan have been performed against various protein targets to predict its potential biological activity. These simulations place Karetazan into the binding site of a receptor in multiple possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. japsr.in The results from these studies highlight the key amino acid residues that may form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with Karetazan, providing a structural hypothesis for its mechanism of action.

In Silico Pharmacokinetics and ADME Prediction for Karetazan

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies use computational models to predict the pharmacokinetic properties of a compound. nih.govresearchgate.netnih.gov These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties and reduce the likelihood of late-stage failures. medilam.ac.ir

Predictive Modeling of Karetazan Absorption, Distribution, Metabolism, and Excretion

Various computational models, often based on quantitative structure-activity relationships (QSAR), are used to predict the ADME properties of Karetazan from its molecular structure. frontiersin.org

Absorption: Models predict parameters such as human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability), indicating how well Karetazan might be absorbed after oral administration.

Distribution: Predictions for plasma protein binding and blood-brain barrier penetration help to understand how Karetazan will be distributed throughout the body.

Metabolism: In silico tools can predict the primary sites of metabolism on the Karetazan molecule and identify which cytochrome P450 (CYP) enzymes are most likely to be involved in its breakdown.

Excretion: Models can estimate properties like total clearance, which relates to how quickly the compound is removed from the body.

Table 3: Predicted ADME Properties for Karetazan

| ADME Property | Predicted Value/Classification | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier Permeability | Low/Moderate | Indicates potential for central nervous system effects or lack thereof. |

| Plasma Protein Binding | High | Affects the free concentration of the drug available for action. |

| CYP2D6 Substrate | Yes/No | Predicts involvement in a major metabolic pathway. |

Structure Activity Relationship Sar and Structure Property Relationship Spr of Karetazan Analogs

Systematic Derivatization and Analog Synthesis for SAR Studies

Systematic derivatization involves the planned synthesis of a series of compounds structurally related to Karetazan. This process typically focuses on modifying specific parts of the molecule, such as the substituents on the pyridone ring or the N-ethyl group. researchgate.net By synthesizing a library of analogs with targeted structural changes, researchers can investigate how each modification impacts the compound's biological activity. For example, altering the electronic or steric properties of the p-chlorophenyl group, changing the length or branching of the N-alkyl chain, or modifying the carboxylic acid function could lead to analogs with varied potency or selectivity. The synthesis of such analogs allows for the collection of experimental data on their biological effects, which is then used to establish SARs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Karetazan Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate a compound's biological activity with its molecular descriptors. neovarsity.orgbiointerfaceresearch.com For a series of Karetazan analogs, QSAR models could be developed using calculated physicochemical properties (e.g., lipophilicity, electronic parameters, steric bulk) and structural descriptors. neovarsity.org These models aim to identify which molecular features are most influential in determining the observed activity. By establishing a statistically significant QSAR model, it becomes possible to predict the activity of new, unsynthesized Karetazan analogs, guiding the design of further derivatization efforts. neovarsity.orgresearchgate.net The QSAR modeling workflow typically involves data preparation, descriptor calculation, feature selection, model building using various algorithms (e.g., MLR, PLS, SVM, neural networks), and rigorous validation. neovarsity.orgbiointerfaceresearch.com

Structure-Based Design Principles Applied to Karetazan Optimization

If the 3D structure of the biological target that Karetazan interacts with were available, structure-based design principles could be applied for optimization. vbspu.ac.inmdpi.com This approach involves using the target's structure to design ligands that fit into its binding site and interact favorably. Techniques such as molecular docking and molecular dynamics simulations could be employed to predict how Karetazan and its analogs bind to the target, analyze the key interactions, and estimate binding affinities. nih.govresearchgate.net Structure-based design can guide the modification of the Karetazan scaffold to enhance interactions with the target, improve binding affinity, and potentially increase potency or selectivity. mdpi.com This can involve designing molecules that complement the shape and chemical properties of the binding pocket. mdpi.com

Impact of Structural Modifications on Karetazan Biological Activity

Future Directions and Emerging Frontiers in Karetazan Research

Unresolved Challenges and Knowledge Gaps in Karetazan Research

Research into novel chemical compounds often faces significant unresolved challenges and knowledge gaps. These can include difficulties in predicting reactivity and selectivity, particularly in complex synthetic pathways. researchgate.net Understanding the fundamental interactions of a compound within diverse chemical environments remains a challenge. nih.gov Furthermore, characterizing the presence and behavior of chemical compounds in various matrices, such as environmental samples, can be hindered by a lack of comprehensive data and standardized methods. eawag.chuq.edu.auresearchgate.net Identifying and addressing these gaps is crucial for advancing the understanding and potential applications of Karetazan. For instance, predicting the stereoselectivity of certain reactions involving complex molecules remains difficult. researchgate.net A lack of comprehensive databases for unsolved problems in chemistry also presents a hurdle, making it challenging to identify niche areas requiring further investigation. reddit.com The impact of chronic exposure to various chemical compounds on environmental and human health is also an area with significant knowledge gaps. eawag.chitrcweb.org

Integration of Advanced Technologies for Karetazan Discovery and Development

Advancing Karetazan research will heavily rely on the integration of cutting-edge technologies that can accelerate discovery, optimize synthesis, and enhance characterization.

Advanced High-Throughput Screening Platforms

High-throughput screening (HTS) platforms are essential tools for rapidly evaluating large libraries of chemical compounds for desired properties or activities. wikipedia.orgbmglabtech.comthe-scientist.com These automated systems, utilizing robotics, liquid handling devices, and sensitive detectors, can quickly conduct millions of chemical or biological tests. wikipedia.orgthe-scientist.comnih.gov Applying advanced HTS to potential Karetazan derivatives or related compounds could significantly speed up the identification of promising candidates for further study. HTS allows researchers to quickly recognize active compounds and provides starting points for further research. wikipedia.orgbmglabtech.com The use of miniaturized systems in HTS also allows for the examination of compound properties with only small amounts of material. nih.gov

Autonomous Chemical Synthesis and Characterization Systems

Autonomous chemical synthesis systems, often incorporating artificial intelligence (AI) and machine learning (ML), represent a transformative shift in chemical research. nso-journal.orgarxiv.orgucl.ac.ukwikipedia.orgeurekalert.orgsciencedaily.comchemrxiv.org These robotic platforms can automate synthesis procedures, optimize reaction conditions, and perform characterization with minimal human intervention. ucl.ac.ukwikipedia.orgeurekalert.orgibm.com The integration of AI allows these systems to learn and refine their understanding of chemical reactions autonomously. eurekalert.org Deploying such systems for Karetazan synthesis could lead to faster route optimization, improved yields, and access to novel derivatives that might be challenging to synthesize manually. Autonomous systems can outperform human chemists in speed and accuracy, significantly accelerating chemical discovery. eurekalert.orgsciencedaily.com They can also provide settings for scaling up production. eurekalert.org

Potential Interdisciplinary Applications and Collaborations for Karetazan

The properties of Karetazan may lend themselves to various interdisciplinary applications, necessitating collaboration across different scientific fields. Chemistry is inherently interdisciplinary, bridging areas like biology, physics, environmental science, medicine, and materials science. sparkl.mekrayonnz.comsparkl.mesolubilityofthings.comfiveable.mechinesechemsoc.org Potential collaborations could involve:

Materials Science: Exploring Karetazan's use in novel materials with tailored properties. sparkl.mesparkl.mesolubilityofthings.com

Environmental Science: Investigating its fate and transport in the environment or its potential in remediation efforts. sparkl.mesparkl.mesolubilityofthings.com

Computational Science: Utilizing computational chemistry and AI/ML for predicting Karetazan's properties, reactivity, and potential interactions. sparkl.mekrayonnz.comsparkl.mesolubilityofthings.com

Biochemistry/Medicine: If Karetazan exhibits biological activity, collaborations with biochemists and medicinal chemists would be crucial for understanding its mechanisms of action and potential therapeutic uses. sparkl.mesparkl.mesolubilityofthings.comfiveable.me

These collaborations can drive innovation and lead to a more holistic understanding of Karetazan's potential. sparkl.mefiveable.me

Emerging Research Paradigms and Green Chemistry Innovations for Karetazan

The chemical field is witnessing the rise of new research paradigms, including a greater emphasis on data-driven approaches and the principles of green chemistry. nso-journal.orgarxiv.orgchemrxiv.orgaip.orgacs.orgrsc.org For Karetazan research, this translates to:

Data-Driven Discovery: Utilizing large datasets and AI/ML to predict Karetazan's properties, design synthetic routes, and identify potential applications. nso-journal.orgchemrxiv.orgaip.orgacs.org

Green Synthesis: Developing environmentally benign synthetic routes to Karetazan and its precursors, focusing on reducing waste, using renewable resources, and employing safer solvents and catalysts. pnas.orgpurkh.comacs.orgprimescholars.comresearchgate.netacs.org Green chemistry aims to minimize or eliminate the use and generation of hazardous substances. purkh.comprimescholars.com This includes using renewable feedstocks and developing efficient catalytic processes. purkh.comprimescholars.comresearchgate.net

Sustainable Processing: Designing processes for Karetazan production that are energy-efficient and minimize environmental impact throughout the lifecycle. pnas.orgacs.orgprimescholars.comacs.org

These emerging paradigms and green chemistry innovations are essential for ensuring that Karetazan research is conducted responsibly and sustainably. pnas.orgpurkh.comprimescholars.comacs.org

Long-Term Perspectives and Societal Impact of Karetazan Research

The long-term perspectives for Karetazan research involve not only fundamental scientific advancements but also a consideration of its potential societal impact. This includes addressing potential environmental and health implications, even as research is in its early stages. eawag.chcefic.orgamericanchemistry.comnih.gov Research initiatives are increasingly focused on the long-term impacts of chemicals and improving the understanding of their potential risks. cefic.orgamericanchemistry.com The societal impact of chemistry research, in general, is being increasingly recognized, with a focus on sustainability and addressing global challenges. acs.org For Karetazan, this means considering its potential contributions to various sectors while also proactively assessing and mitigating any potential negative consequences. Engaging with stakeholders and ensuring transparency in research findings will be crucial for building public trust and maximizing the positive societal impact of Karetazan research. nih.gov

Methodological Considerations and Best Practices in Karetazan Research

Rigor and Reproducibility in Karetazan Experimental Design

Data Management, Curation, and Sharing in Karetazan Studies

Effective data management, curation, and sharing are critical components of modern scientific research, including studies involving compounds like Karetazan. Systematic data collection protocols are necessary to ensure accuracy and completeness. Proper data management involves organizing, storing, and maintaining research data in a secure and accessible manner. Data curation, the active management and appraisal of data over its lifecycle, is essential for ensuring data quality, integrity, and long-term usability. This includes validating data, creating metadata, and ensuring data are in formats that facilitate analysis and interpretation. While the importance of these practices is universally recognized in chemical and agricultural research, specific details regarding the data management, curation, or sharing practices employed in studies focused on Karetazan were not found in the examined sources. Increased emphasis on data sharing in the scientific community promotes transparency, allows for secondary analysis, and can accelerate scientific discovery, provided that appropriate ethical and intellectual property considerations are addressed.

Ethical Considerations in Chemical Research Pertaining to Karetazan

Ethical considerations are integral to chemical research, especially when dealing with compounds intended for use in the environment or agriculture, such as Karetazan, which has been identified in the context of pesticide and plant growth regulator compositions google.com.pggoogle.comgoogle.comgoogleapis.comregulations.govuni-hamburg.de. Research in this area must carefully consider potential impacts on human health and the environment uni-hamburg.de. Ethical research practices demand transparency in reporting findings, including acknowledging limitations and potential biases. The pesticide industry, where Karetazan is listed as a product by Syngenta, faces ethical scrutiny regarding the risks and effects of its products uni-hamburg.de. This includes concerns about known hazardous properties, deficiencies in data on hazardousness, and analytical deficits that hinder proper monitoring of residues uni-hamburg.de. Researchers have an ethical responsibility to conduct studies that minimize potential harm, adhere to regulatory requirements, and contribute to the body of knowledge in a responsible manner. This includes careful consideration of the design and execution of studies to assess environmental fate, toxicity to non-target organisms, and potential risks to human exposure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.